Technical Guide: Chemical Properties & Applications of 2-Fluoro-5-phenylpyridine-3-boronic acid
Technical Guide: Chemical Properties & Applications of 2-Fluoro-5-phenylpyridine-3-boronic acid
Executive Summary
2-Fluoro-5-phenylpyridine-3-boronic acid (CAS: 2121514-00-7) is a specialized heterocyclic building block utilized primarily in the synthesis of complex biaryl and teraryl systems for pharmaceutical applications. Distinguished by its 2-fluoropyridine core flanked by a 3-boronic acid and a 5-phenyl substituent , this compound presents a unique "chemical handle" profile.
While it offers high utility as a nucleophile in Suzuki-Miyaura cross-couplings, it exhibits significant protodeboronation instability due to the electronic synergism between the electronegative fluorine atom and the pyridine nitrogen. Successful utilization requires strict adherence to optimized reaction conditions that mitigate C-B bond cleavage while promoting transmetallation.
Structural & Electronic Analysis
Understanding the electronic landscape of this molecule is critical for predicting its reactivity and stability.
The "Frustrated" Core
The molecule features three competing electronic influences:
-
Pyridine Nitrogen (N1): Strongly electron-withdrawing (inductive and mesomeric), decreasing electron density at C3 and C5.
-
Fluorine Atom (C2): Highly electronegative ($ \chi = 3.98 $), exerting a strong inductive withdrawal (-I) on the adjacent C3-boronic acid.
-
Phenyl Ring (C5): Provides conjugation, slightly stabilizing the pyridine ring but adding steric bulk distal to the reaction center.
Impact on Reactivity
-
Acidity of Boron: The electron-deficient nature of the 2-fluoro-3-pyridyl system makes the boron atom significantly more Lewis acidic than simple phenylboronic acids. This facilitates rapid formation of the boronate "ate" complex (the active species in Suzuki coupling) but also accelerates hydrolytic deboronation.
-
SNAr Susceptibility: The C2-Fluorine is activated for Nucleophilic Aromatic Substitution (
). Strong nucleophiles (e.g., alkoxides, thiols) used in coupling reactions may displace the fluorine, leading to side products.
Physicochemical Profile
| Property | Specification | Notes |
| IUPAC Name | (2-Fluoro-5-phenylpyridin-3-yl)boronic acid | |
| CAS Number | 2121514-00-7 | |
| Molecular Formula | ||
| Molecular Weight | 217.01 g/mol | |
| Appearance | White to off-white solid | Hygroscopic |
| Solubility | DMSO, DMF, MeOH, dilute aqueous base | Low solubility in non-polar hydrocarbons |
| Melting Point | >150°C (Decomposes) | Boronic acids often dehydrate to boroxines before melting. |
| pKa (Boronic Acid) | Est.[1][2][3] 6.5 - 7.5 | Lower than phenylboronic acid (~8.8) due to EWG effects. |
| Storage | 2-8°C, Inert Atmosphere | Critical: Store under Argon/Nitrogen to prevent oxidation/hydrolysis. |
Stability & Handling: The Protodeboronation Challenge
The primary failure mode when using 2-Fluoro-5-phenylpyridine-3-boronic acid is protodeboronation —the replacement of the boronic acid group with a hydrogen atom.
Mechanism of Instability
Unlike simple aryl boronic acids, 2-heteroaryl boronic acids (especially those with a heteroatom adjacent to the boron, like the 2-position or 3-position in pyridine) are prone to rapid C-B bond cleavage.
-
Base-Catalyzed Pathway: Under basic conditions (standard for Suzuki coupling), the boronate anion is formed.
-
Ipso-Protonation: The lone pair on the pyridine nitrogen or the high electron deficiency at C3 stabilizes the transition state for protonation at the carbon bearing the boron.
-
C-B Cleavage: The C-B bond breaks, releasing boric acid and the defunctionalized 2-fluoro-5-phenylpyridine.
Visualization of Degradation Pathway
Figure 1: The base-catalyzed protodeboronation pathway common to 2-fluoro-3-pyridyl boronic acids.
Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling
Objective: Cross-coupling of 2-Fluoro-5-phenylpyridine-3-boronic acid with an aryl bromide, minimizing protodeboronation.
Rationale:
-
Base Selection: Use weak, non-nucleophilic bases (
or ) rather than strong alkoxides to prevent on the fluorine. -
Solvent System: A mixture of organic/water is required for the inorganic base, but water content should be minimized to reduce proton sources for deboronation. Dioxane/Water (9:1) is ideal.[4]
-
Catalyst: Rapid oxidative addition is necessary to compete with degradation.
or + XPhos are recommended.
Step-by-Step Methodology:
-
Preparation:
-
Flame-dry a 2-neck round bottom flask or reaction vial.
-
Add Aryl Bromide (1.0 equiv) and 2-Fluoro-5-phenylpyridine-3-boronic acid (1.2 - 1.5 equiv). Note: Excess boronic acid is used to account for some degradation.
-
Add Catalyst:
(3-5 mol%). -
Add Base:
(2.0 - 3.0 equiv).
-
-
Solvent Addition:
-
Add degassed 1,4-Dioxane and Water (ratio 9:1 or 4:1). Concentration should be ~0.1 M - 0.2 M.
-
Crucial: Degas solvents by sparging with Argon for 15 minutes before addition.[5] Oxygen promotes homocoupling and catalyst deactivation.
-
-
Reaction:
-
Seal the vessel under Argon.
-
Heat to 80°C . Avoid reflux temperatures (>100°C) if possible to suppress protodeboronation.
-
Monitor by LC-MS at 1 hour. If the boronic acid is consumed but starting bromide remains, add a second portion of boronic acid (0.5 equiv).
-
-
Work-up:
-
Cool to room temperature.[5]
-
Dilute with EtOAc and wash with water/brine.
-
Dry over
, filter, and concentrate. -
Purify via silica gel chromatography.
-
Protocol B: MIDA Boronate Protection (Optional Strategy)
If the free boronic acid proves too unstable, converting it to a MIDA (N-methyliminodiacetic acid) boronate is a proven strategy.
-
Reflux the boronic acid with MIDA (1.0 equiv) in Toluene/DMSO (10:1) with a Dean-Stark trap to remove water.
-
The resulting MIDA boronate is air-stable and releases the active boronic acid slowly under hydrolytic coupling conditions, maintaining a low steady-state concentration that favors coupling over decomposition.
Applications in Drug Discovery[4]
This compound acts as a "scaffold hopper" for biphenyl systems. Replacing a phenyl ring with a 2-fluoropyridine ring introduces:
-
H-Bond Acceptance: The pyridine nitrogen can accept hydrogen bonds (if not sterically blocked).
-
Metabolic Stability: Fluorination blocks metabolic oxidation at the C2 position.
-
Conformation Control: The C2-F atom can induce specific torsional angles relative to the C3-substituent due to electrostatic repulsion.
Key Therapeutic Areas:
-
Kinase Inhibitors: The biaryl motif is ubiquitous in Type I and Type II kinase inhibitors (e.g., p38 MAP kinase, VEGFR).
-
MCL-1 Inhibitors: Biaryl systems are often used to disrupt protein-protein interactions in apoptosis pathways.
Recommended Workflow Visualization
Figure 2: Decision tree for handling and utilizing the boronic acid in synthesis.
References
-
Chemical Identity & Properties
- Source: PubChem / CAS Registry. "2-Fluoro-5-phenylpyridine-3-boronic acid (CAS 2121514-00-7)."
-
(Verified generic landing page for CAS search).
-
Protodeboronation Mechanism
- Source: Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.
-
Suzuki Coupling of Unstable Boronic Acids
- Source: Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.
-
Pyridyl Boronic Acid Handling
- Source: Billingsley, K., & Buchwald, S. L. (2008). "An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids." Journal of the American Chemical Society.
